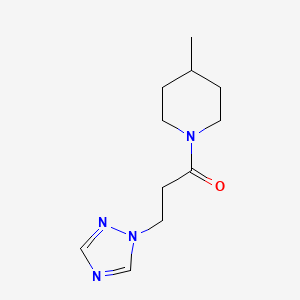
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTP is a synthetic compound that is structurally similar to other psychoactive drugs, such as methamphetamine and mephedrone. However, MPTP is not intended for human consumption and is only used for research purposes.
作用機序
The exact mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is not fully understood. However, it is believed that 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one acts as a dopamine reuptake inhibitor, similar to other psychoactive drugs. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been shown to have effects on other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to increase locomotor activity and induce hyperthermia. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been shown to increase dopamine and serotonin levels in the brain.
実験室実験の利点と制限
One advantage of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is that it is a synthetic compound that can be easily synthesized in a laboratory setting. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is that it is a psychoactive compound that can have effects on the central nervous system. This can make it difficult to interpret the results of experiments, as the effects of the compound may be confounded by its psychoactive properties.
将来の方向性
There are several potential future directions for research on 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of interest is the development of new treatments for addiction. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have effects on the central nervous system that may be relevant to addiction. Another area of interest is the investigation of the mechanisms of drug addiction. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one may be a useful tool for studying the neurobiological mechanisms underlying addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one and its potential applications in research.
合成法
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves several steps, including the reaction of 4-methylpiperidine with ethyl acetoacetate and the subsequent reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with propionyl chloride to yield 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has gained attention in the scientific community due to its potential applications in research. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is a psychoactive compound that has been shown to have effects on the central nervous system. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been used in studies to investigate the mechanisms of drug addiction and to develop new treatments for addiction.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-2-5-14(6-3-10)11(16)4-7-15-9-12-8-13-15/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRASVGMUPTVUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

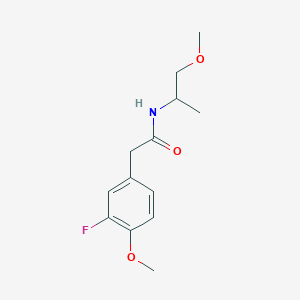
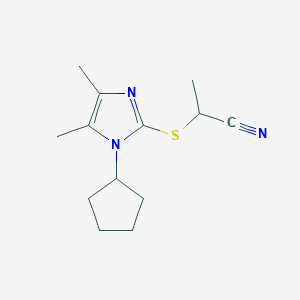
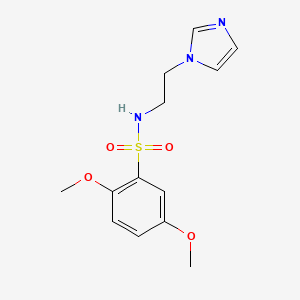
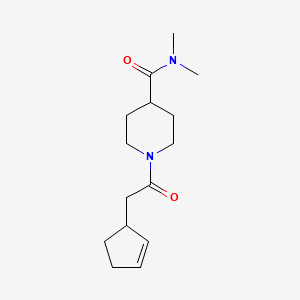
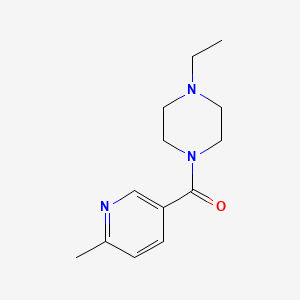
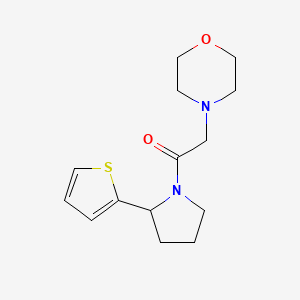

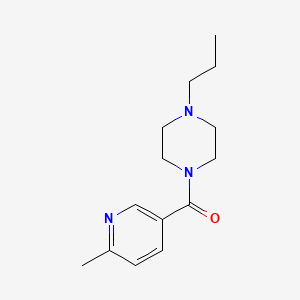

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



